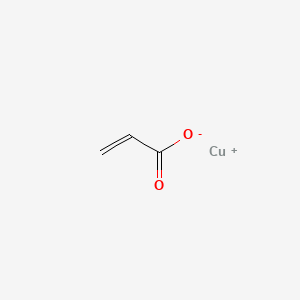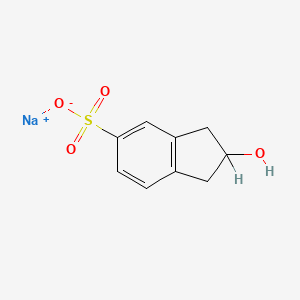
Sodium 2-hydroxyindan-5-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxyindan-5-sulphonate is a chemical compound with the molecular formula C9H9NaO4S. It is known for its unique structure, which includes a sulfonate group attached to an indane ring system. This compound is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-hydroxyindan-5-sulphonate typically involves the sulfonation of 2-hydroxyindane. This process can be carried out using sulfuric acid or other sulfonating agents under controlled conditions. The reaction is usually performed at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors. These reactors are designed to handle the exothermic nature of the sulfonation reaction and ensure consistent product quality. The final product is then purified and crystallized to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-hydroxyindan-5-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfinates or sulfides.
Scientific Research Applications
Sodium 2-hydroxyindan-5-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other organosulfur compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-hydroxyindan-5-sulphonate involves its interaction with various molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium naphthalenesulfonate
Uniqueness
Sodium 2-hydroxyindan-5-sulphonate is unique due to its indane ring structure, which imparts distinct chemical properties compared to other sulfonates. This uniqueness makes it valuable for specific applications where other sulfonates may not be suitable.
Properties
CAS No. |
67851-69-8 |
|---|---|
Molecular Formula |
C9H9NaO4S |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
sodium;2-hydroxy-2,3-dihydro-1H-indene-5-sulfonate |
InChI |
InChI=1S/C9H10O4S.Na/c10-8-3-6-1-2-9(14(11,12)13)5-7(6)4-8;/h1-2,5,8,10H,3-4H2,(H,11,12,13);/q;+1/p-1 |
InChI Key |
YONDSUKOHFMYRL-UHFFFAOYSA-M |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


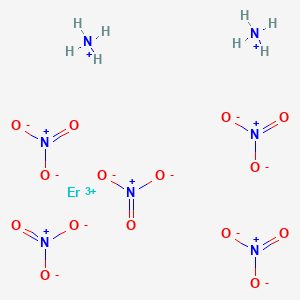
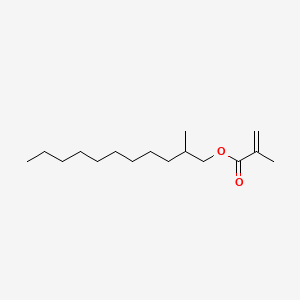
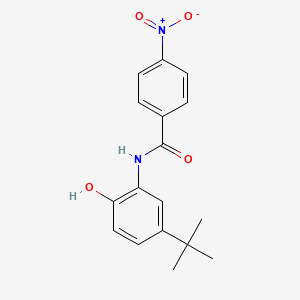
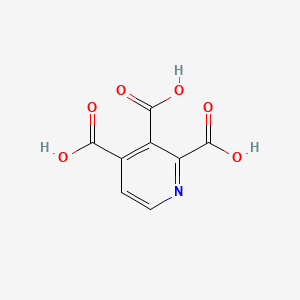

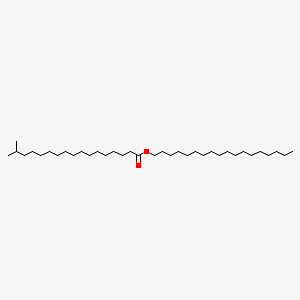


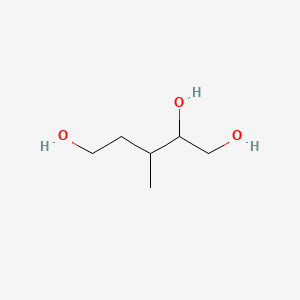

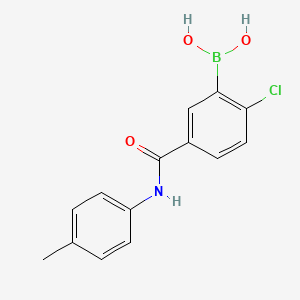
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
